
2-((N,N-Dimethylsulfamoyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((N,N-Dimethylsulfamoyl)amino)benzoic acid is an organic compound with the molecular formula C9H12N2O4S. It is a derivative of benzoic acid, where the amino group is substituted with a dimethylsulfamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((N,N-Dimethylsulfamoyl)amino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((N,N-Dimethylsulfamoyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-((N,N-Dimethylsulfamoyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((N,N-Dimethylsulfamoyl)amino)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoic acid: A precursor in the synthesis of 2-((N,N-Dimethylsulfamoyl)amino)benzoic acid.
N,N-Dimethylsulfamoyl chloride: A reagent used in the synthesis.
Sulfanilamide: A related sulfonamide compound with antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C9H12N2O4S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
2-(dimethylsulfamoylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)16(14,15)10-8-6-4-3-5-7(8)9(12)13/h3-6,10H,1-2H3,(H,12,13) |
Clave InChI |
BCGBKUDSJMAGNY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)NC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
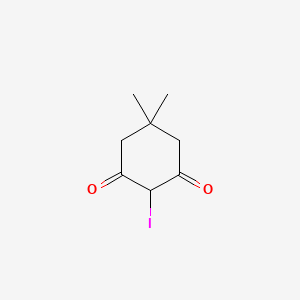
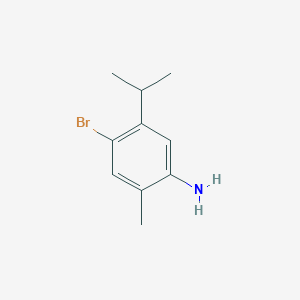
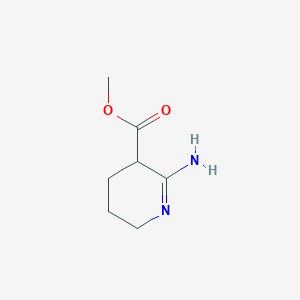

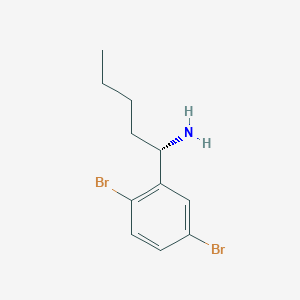
![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)

![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)

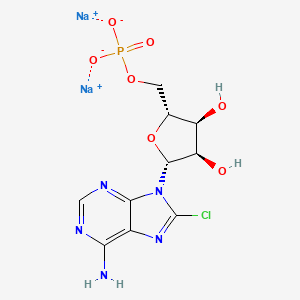
![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)
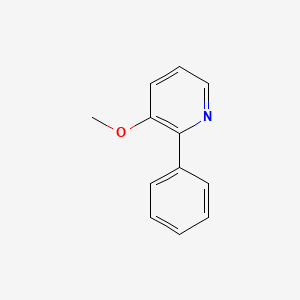
![3-Chloro-4-methoxybenzo[d]isoxazole](/img/structure/B13029450.png)
